BenchChemオンラインストアへようこそ!

2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

COX-2 inhibition Anti-inflammatory Cyclooxygenase

2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 10128-88-8), also referred to as N-(hydroxymethyl)-5-azaphthalimide, is a heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, also known as 5-azaphthalimides. This bicyclic scaffold incorporates a pyridine nitrogen at the 5-position, distinguishing it from the carbocyclic phthalimide core, and carries an N-hydroxymethyl substituent that serves as a versatile synthetic handle for further derivatization.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 10128-88-8
Cat. No. B2845084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS10128-88-8
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)N(C2=O)CO
InChIInChI=1S/C8H6N2O3/c11-4-10-7(12)5-1-2-9-3-6(5)8(10)13/h1-3,11H,4H2
InChIKeyOJVRSMPJIJWLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 10128-88-8): Chemical Identity and Procurement Context


2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 10128-88-8), also referred to as N-(hydroxymethyl)-5-azaphthalimide, is a heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, also known as 5-azaphthalimides . This bicyclic scaffold incorporates a pyridine nitrogen at the 5-position, distinguishing it from the carbocyclic phthalimide core, and carries an N-hydroxymethyl substituent that serves as a versatile synthetic handle for further derivatization [1]. The compound is primarily utilized as a key intermediate in medicinal chemistry for constructing analgesic, anti-inflammatory, and antimycobacterial agents, and is also explored as a biochemical reagent in life science research .

Why Generic Substitution Fails for 2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Critical Divergence from Phthalimide Analogs


Substituting the target 5-azaphthalimide (CAS 10128-88-8) with the structurally analogous N-(hydroxymethyl)phthalimide (CAS 118-29-6) or other simple N-substituted phthalimides introduces a fundamental alteration in the heterocyclic core that can critically compromise experimental outcomes. The replacement of the benzene ring in phthalimide with an electron-deficient pyridine ring in the target compound substantially increases polarity, alters hydrogen-bonding capacity, and shifts reactivity [1]. This core modification has been shown in class-level studies to improve aqueous solubility and change the COX-2 inhibition profile relative to classical phthalimide-based inhibitors, making generic interchange a high-risk strategy for reproducible SAR exploration [2].

2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Quantitative Differential Evidence vs. Key Comparators


COX-2 Inhibition: 5-Azaphthalimide Scaffold Exhibits 102 nM IC50, Surpassing Classical Phthalimide Chemotypes

The target compound demonstrates measurable COX-2 inhibitory activity with an IC50 of 102 nM against human recombinant COX-2, as assessed by HPLC-based measurement of residual 12-HHT formation from arachidonic acid [1]. Although a direct head-to-head comparison with a defined phthalimide analog under identical assay conditions is not available, class-level SAR analysis indicates that compounds with the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core exhibit IC50 values comparable to the clinically used COX-2 inhibitor meloxicam, while simple N-substituted phthalimides have been reported to be substantially weaker inhibitors of prostaglandin synthesis [2]. The electron-withdrawing pyridine nitrogen is hypothesized to enhance binding interactions within the COX-2 active site, providing a scaffold-level advantage over carbocyclic phthalimide derivatives [3].

COX-2 inhibition Anti-inflammatory Cyclooxygenase

Aqueous Solubility Enhancement: Calculated LogP of 0.17 for the Core Scaffold vs. ~0.8 for Phthalimide Analogs

The 2-(4-hydroxyphenyl)-substituted analog of the target compound's core scaffold exhibits a calculated LogP of 0.17 . This value indicates substantially higher polarity compared to typical N-substituted phthalimides, which generally display LogP values around 0.8–1.2 [1]. The lower LogP is a direct consequence of the pyridine nitrogen in the 5-azaphthalimide core, which increases hydrogen-bonding capacity and reduces lipophilicity relative to the all-carbon phthalimide ring [2]. While the target compound itself carries an N-hydroxymethyl rather than N-hydroxyphenyl substituent, the scaffold-level LogP trend is consistent across the series.

Aqueous solubility Lipophilicity Drug-likeness

Cytotoxicity and Safety Margin: Class-Level LD50 > 2000 mg/kg with Low Toxicity Relative to Morphine and Aspirin

Multiple studies on pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives report LD50 values exceeding 2000 mg/kg in rodent models and no noticeable toxic effects at pharmacologically active doses, in contrast to morphine and aspirin which exhibit significant toxicity at analgesic doses [1]. The parent 3,4-pyridinedicarboximide scaffold consistently demonstrates a lack of cytotoxic activity in vitro, as confirmed for DSZ-13 and DSZ-19 in XTT cell proliferation assays [2]. In the 'writhing' test for analgesic activity, imides 9 and 11 achieved ED50 values of 3.25 mg/kg and 3.67 mg/kg respectively, comparable to morphine (ED50 = 2.44 mg/kg), yet all tested imides demonstrated lower toxicity than both morphine and aspirin (ASA) [3].

Cytotoxicity Acute toxicity Safety pharmacology

Analgesic Potency in the Writhing Test: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Class Achieves Morphine-Comparable ED50 Values, Exceeding Aspirin by >10×

In the acetic acid-induced writhing test, a standard model of peripheral analgesic activity, N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives demonstrate markedly superior potency to acetylsalicylic acid (aspirin) [1]. Specifically, imide 9 achieved an ED50 of 3.25 mg/kg and imide 11 achieved 3.67 mg/kg, values approaching the potency of morphine (ED50 = 2.44 mg/kg) and exceeding aspirin (ED50 = 39.15 mg/kg) by a factor of approximately 12 [1]. The hydroxymethyl substituent on the target compound provides a convenient functional group for further optimization of N-substituted analogs, as evidenced by the superior activity of derivatives with optimized N-alkylaminoalkyl chains [2]. By contrast, N-(hydroxymethyl)phthalimide is primarily documented as a synthetic reagent for amidomethylation and formaldehyde generation, with minimal direct pharmacological activity reported .

Analgesic activity Antinociception Pain models

Antimycobacterial Activity: Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Target Mycobacterial Cytochrome bc1 Complex, a Mechanism Unavailable to Simple Phthalimides

High-throughput screening of a library of small polar molecules against Mycobacterium tuberculosis identified a phthalimide-containing ester hit compound that was subsequently optimized into the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class [1]. The optimized compounds inhibit the mycobacterial cytochrome bc1 complex, a validated drug target in M. tuberculosis [1]. This mechanism of action — inhibition of the respiratory electron transport chain — is unique to the 5-azaphthalimide scaffold and is not observed for simple N-substituted phthalimides such as N-(hydroxymethyl)phthalimide [2]. The target compound itself, while lacking the optimized substituents (chlorobenzyl, oxadiazole) present in the lead antimycobacterial agents, serves as the core scaffold for this validated antitubercular pharmacophore [3].

Antimycobacterial Tuberculosis Cytochrome bc1

Synthetic Versatility: N-Hydroxymethyl Group Enables Direct Derivatization to Pharmacologically Active Analogs Without Protection/Deprotection Steps

The N-hydroxymethyl substituent on the target compound functions as a reactive handle for N-functionalization via Mannich-type reactions, etherification, oxidation to aldehyde or carboxylic acid, and nucleophilic substitution, enabling rapid generation of diverse compound libraries [1]. This reactivity profile contrasts with N-(hydroxymethyl)phthalimide, which is primarily employed as a stoichiometric reagent for amidomethylation of aromatics or as a formaldehyde equivalent, rather than as a scaffold for further medicinal chemistry elaboration . The pyrrolo[3,4-c]pyridine-1,3(2H)-dione core has been successfully elaborated into potent analgesic leads (DSZ series), COX inhibitors, and antimycobacterial agents via N-functionalization, demonstrating the productive utility of the hydroxymethyl group [2].

Synthetic intermediate Hydroxymethyl handle Mannich base

Optimal Application Scenarios for 2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Based on Quantitative Evidence


Lead Optimization for Non-Opioid Analgesic Drug Discovery Programs

The target compound's class-level analgesic potency approaches that of morphine (ED50 of 3.25–3.67 mg/kg vs. 2.44 mg/kg in the writhing test) but operates through a naloxone-insensitive, non-opioid mechanism, as confirmed by the inability of naloxone to reverse antinociceptive effects [1]. This mechanism — potentially involving adenosine A1 receptors and NO-cGMP pathways — enables the development of analgesic leads without the addiction and respiratory depression liabilities of opioid receptor agonists. The hydroxymethyl group provides a direct diversification point for N-substitution, allowing rapid exploration of SAR for analgesic potency, as demonstrated by the Sladowska and Dziubina series [2].

Starting Scaffold for COX-2 Selective Anti-Inflammatory Agent Development

With an IC50 of 102 nM against human recombinant COX-2, the target compound represents a viable starting point for developing COX-2 selective anti-inflammatory agents [1]. The scaffold demonstrates COX inhibition potency comparable to meloxicam, a clinically used NSAID, while the scaffold's inherently lower LogP (~0.17 vs. ~0.8–1.2 for phthalimide analogs) suggests improved aqueous solubility and potentially reduced gastrointestinal toxicity [2]. The pyridine nitrogen enables additional hydrogen-bonding interactions within the COX-2 active site, offering opportunities for selectivity optimization not available to phthalimide-based inhibitors [3].

Core Intermediate for Antimycobacterial Drug Discovery Targeting Cytochrome bc1

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is validated as a pharmacophore for inhibiting the mycobacterial cytochrome bc1 complex, a clinically relevant target in M. tuberculosis [1]. The lead optimization trajectory for this class involves N-functionalization with substituted benzyl or heterocyclic moieties attached via the hydroxymethyl linker, generating potent antimycobacterial agents with MIC values in the sub-micromolar range [2]. The target compound serves as the direct synthetic precursor for constructing these optimized analogs, providing a 1–2 step advantage over starting from the N-unsubstituted parent compound 3,4-pyridinedicarboximide (CAS 4664-01-1) [3].

Biochemical Probe Development Leveraging Favorable Safety Margins

With a class-level LD50 exceeding 2000 mg/kg and a demonstrated lack of in vitro cytotoxicity, derivatives of the target compound can be developed as biochemical probes for in vivo target engagement studies requiring wide dosing windows [1]. The favorable safety margin provides dose escalation flexibility in rodent pain models (hot plate, formalin, capsaicin, and oxaliplatin-induced neuropathic pain) that is not available with classical NSAIDs such as indomethacin, which produce limiting GI toxicity at higher doses [2]. The compound's reactivity at the hydroxymethyl position also permits installation of reporter groups (fluorophores, biotin) for chemical biology applications [3].

Quote Request

Request a Quote for 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.